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Compound of Interest |

6-Bromo-2-chloro-1,7-
Compound Name: o
naphthyridine
CAS No.: 1246554-46-0
Cat. No.: B1383557
\ 7

Executive Summary: The 1,7-Scaffold

The 1,7-naphthyridine system (pyrido[3,4-b]pyridine) represents a critical pharmacophore,
distinct from its more common 1,8-isomer (found in Nalidixic acid). Its specific nitrogen
placement (N1, N7) creates a unique electrostatic landscape, making it an ideal bioisostere for
qguinolines and isoquinolines in drug design.

Key Applications:

» Kinase Inhibition: High affinity for ATP-binding pockets (e.g., PIP4K2A inhibitors like BAY-
297).

o PDEA4 Inhibition: 6,8-disubstituted derivatives show potent PDE4D selectivity.

o Chemical Stability: The electron-deficient nature of the rings poses synthetic challenges,
requiring specialized electrophilic functionalization or de novo ring construction.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the bicyclic core. The two primary
disconnections rely on Condensation Chemistry (Classical) and Transition-Metal Catalysis
(Modern).
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Figure 1: Retrosynthetic disconnection of the 1,7-naphthyridine framework.

Pathway A: The Friedlander Annulation (Classical)

The Friedlander synthesis is the most reliable method for constructing the 1,7-naphthyridine
core with high regiocontrol. It involves the condensation of 3-aminoisonicotinaldehyde with a
ketone or aldehyde containing an active methylene group.

Mechanism & Logic

Unlike the Skraup reaction, which often yields isomeric mixtures (1,5- vs 1,7-naphthyridines)
when starting from 3-aminopyridine, the Friedlander approach pre-installs the nitrogen
positions. The 3-amino group acts as the nucleophile attacking the ketone carbonyl, followed
by an aldol-type condensation of the aldehyde (C4) with the active methylene.

Detailed Protocol

Target: 2-Phenyl-1,7-naphthyridine Starting Material: 3-Aminoisonicotinaldehyde (CAS: 55279-
29-3)
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Step-by-Step Methodology:

Reagent Prep: Dissolve 3-aminoisonicotinaldehyde (1.0 equiv, 5 mmol) and acetophenone
(1.1 equiv, 5.5 mmol) in absolute ethanol (15 mL).

Catalysis: Add a catalytic amount of saturated ethanolic KOH (0.5 mL) or piperidine (10
mol%).

o Expert Insight: Base catalysis is preferred for aryl ketones; acid catalysis (acetic acid +
catalytic H2SOa) is often better for aliphatic ketones to prevent self-condensation.

Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 4—6 hours.

Monitoring: Monitor via TLC (SiOz, 5% MeOH in DCM). The amino-aldehyde spot (usually
fluorescent) will disappear.

Work-up:

o Cool the reaction mixture to room temperature.

o Evaporate the solvent under reduced pressure.[1][2][3]

o Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine.

Purification: Dry over Na2SOa, concentrate, and purify via flash column chromatography
(Gradient: 0-5% MeOH/DCM).

Yield Expectation: 65—75%.

Table 1: Friedlander Reaction Scope & Yields
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Substrate Product .
. Catalyst Yield (%) Ref
(Ketone) (Substituent)
2-Phenyl-1,7-
Acetophenone o KOH/EtOH 71% [1]
naphthyridine
2-Methyl-1,7- )
Acetone o Proline 55% [2]
naphthyridine
7,8,9,10-
Tetrahydrobenzol
Cyclohexanone c] KOH/EtOH 82% [1]
[1,7]naphthyridin
e

Pathway B: Pd-Catalyzed Sequential
Heck/Cyclization (Modern)

For drug discovery, modularity is key. This pathway builds the second ring using palladium
catalysis, allowing for the introduction of complex substituents during the ring-forming step.

Mechanism & Logic

This route utilizes a 3-amino-4-iodopyridine (or bromopyridine). A Heck reaction with an
acrylate ester installs the carbon chain at C4. Subsequent intramolecular cyclization
(lactamization) forms the ring, which can be aromatized or converted to a chloro-derivative for
further coupling.

L Arefte /LT - + Ethyl Acrylate Heck Coupling Intermediate - EtOH Cyclization ¥ o
3-Amino-4-iodopyridine (PA(OAC)2, AcrylateD_>((E)— Acrylate (Base/Heat) 1,7-Naphthyridinone
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Figure 2: Sequential Heck coupling and cyclization workflow.

Detailed Protocol
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Target: 1,7-Naphthyridin-2(1H)-one (Precursor to 2-chloro-1,7-naphthyridine)
e Heck Coupling:

o Combine 3-amino-4-iodopyridine (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)z (5
mol%), P(o-tol)s (10 mol%), and EtsN (2.0 equiv) in anhydrous DMF.

o Heat at 100°C for 12 hours in a sealed tube.

o Filter through Celite and concentrate to obtain the amino-acrylate intermediate.
e Cyclization:

o Dissolve the intermediate in sodium ethoxide/ethanol solution (0.5 M).

o Reflux for 2 hours. The amino group attacks the ester carbonyl intramolecularly.
o Aromatization/Functionalization (Optional):

o Treat the resulting lactam with POCIs (neat) at 100°C for 1 hour to generate 2-chloro-1,7-
naphthyridine.

o Safety Note: Quench POCIs carefully into ice water; this reaction is exothermic and
releases HCI gas.

Comparative Analysis of Methods
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Pd-Catalyzed

Feature Friedlander Annulation L
(HeckICyclization)
) o Excellent (Pre-defined by Excellent (Pre-defined by
Regioselectivity )
aldehyde) halide)
Low (Requires 3- High (Halopyridines are
Substrate Availability ) ( ) g o oh ( by
aminoisonicotinaldehyde) common)
Reaction Conditions Mild (Base/Acid reflux) Harsh (High T, Heavy Metals)
) ) ) o ) High (Various
Diversity Potential Limited to available ketones
acrylates/alkynes)
Scalability High (Industrial friendly) Moderate (Catalyst cost)

Biological Context & Functionalization

Once the 1,7-core is synthesized, functionalization at the 6 and 8 positions is often required for

kinase potency.

o N-Oxidation: Treatment with m-CPBA typically yields the 1,7-naphthyridine 7-oxide or 1,7-
dioxide, which activates the ring for nucleophilic attack (e.g., chlorination with POCIs at C8).

e Suzuki Coupling: 8-Chloro-1,7-naphthyridines (derived from N-oxide rearrangement) are
prime substrates for Pd-catalyzed coupling to introduce aryl groups, crucial for PIP4K2A
inhibition (e.g., BAY-091 analogues) [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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